molecular formula C13H8Cl3NO2 B14447737 2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide CAS No. 79115-36-9

2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide

Katalognummer: B14447737
CAS-Nummer: 79115-36-9
Molekulargewicht: 316.6 g/mol
InChI-Schlüssel: NMXQIUFYZLFBPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of biological activities, including anticancer, antiemetic, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or toluene at a temperature range of 0-25°C. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an antiemetic and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in regulating immune response and cell survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,4-Dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

79115-36-9

Molekularformel

C13H8Cl3NO2

Molekulargewicht

316.6 g/mol

IUPAC-Name

2,4-dichloro-N-(2-chlorophenyl)-N-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-8-5-6-9(11(16)7-8)13(18)17(19)12-4-2-1-3-10(12)15/h1-7,19H

InChI-Schlüssel

NMXQIUFYZLFBPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.